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G247

ABC transporter MsbA allosteric inhibition

Researchers studying ABC transporter pharmacology often face confounding results when using non-selective MsbA modulators. G247 is a selective MsbA ATPase inhibitor that acts as a transmembrane domain wedge, symmetrically increasing inter-NBD distance to block ATP hydrolysis. This defined allosteric mechanism makes it an essential tool for probing LPS biogenesis. Key differentiation points: 1) Traps MsbA in a stable inward-open conformation with a ~13 Å increase in NBD separation, ideal for structural biology. 2) Provides a clear inhibitory control against ATPase stimulators like TBT1, enabling precise dissection of NBD dimerization and transport coupling. 3) Phenocopies genetic MsbA depletion with a low resistance frequency (3.9 × 10⁻⁹), ensuring sustained target engagement in long-term studies.

Molecular Formula C24H19Cl2FO3
Molecular Weight 445.31
Cat. No. B1192764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG247
SynonymsG-247;  G 247;  G247
Molecular FormulaC24H19Cl2FO3
Molecular Weight445.31
Structural Identifiers
SMILESO=C(O)/C=C/C1=CC=C2C=CC(O[C@H](C3=C(Cl)C=CC(F)=C3Cl)C)=CC2=C1C4CC4
InChIInChI=1S/C24H19Cl2FO3/c1-13(22-19(25)9-10-20(27)24(22)26)30-17-8-6-14-2-3-16(7-11-21(28)29)23(15-4-5-15)18(14)12-17/h2-3,6-13,15H,4-5H2,1H3,(H,28,29)/b11-7+/t13-/m0/s1
InChIKeyQCQWYUTYEHHQHG-HJTPGIPUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

G247: First-Generation MsbA Inhibitor


G247 is a small-molecule inhibitor of the ATP-binding cassette (ABC) transporter MsbA, an essential flippase for lipopolysaccharide (LPS) export in Gram-negative bacteria [1]. Identified through a high-throughput screen at Genentech, G247 acts as a transmembrane domain (TMD) wedge, binding symmetrically to MsbA to increase the distance between nucleotide-binding domains (NBDs) and block ATP hydrolysis [2]. This mechanism distinguishes G247 from other first-generation MsbA inhibitors and positions it as a critical tool for probing ABC transporter pharmacology and LPS biogenesis [1].

Target MsbA ABC transporter flippase
Mechanism TMD wedge; increases NBD separation
Use context LPS biogenesis & ABC transporter pharmacology

G247: Distinct from Other MsbA Inhibitors


MsbA inhibitors are not functionally interchangeable. G247 is an ATPase inhibitor that increases inter-NBD distance, whereas TBT1 stimulates ATP hydrolysis while collapsing NBDs [1]. These opposite allosteric effects—derived from binding to adjacent but separate TMD pockets—make G247 essential for experiments requiring specific blockade of NBD dimerization and ATP hydrolysis [1]. Substituting G247 with a stimulator or a different chemotype would confound interpretation of MsbA conformational cycling and LPS transport mechanisms [2].

G247
TBT1
Effect
ATPase inhibitor (open state)
ATPase stimulator (collapsed state)

Opposite allosteric effects may confound interpretation of MsbA conformational cycling and LPS transport.

G247: Mechanistic and Potency Evidence


Inter-NBD Distance Increase Compared to TBT1

Cryo-EM structural analysis reveals that two G247 molecules bind symmetrically to the MsbA TMDs, displacing the NBDs symmetrically away from each other and increasing the inter-NBD distance by approximately 13 Å relative to the drug-free state [1]. In contrast, the MsbA inhibitor TBT1 causes a collapsed inward-facing conformation with decreased NBD distance [1].

NBD distance change
Head-to-head
~13 Å increase vs TBT1 (collapsed)
Open-state stabilization probe
Cryo-EM, E. coli MsbA in nanodiscs
ABC transporter MsbA allosteric inhibition cryo-EM

Open Conformation Shift vs AMP-PNP

In the presence of 1 mM of the non-hydrolyzable ATP analog AMP-PNP, nearly all MsbA particles adopt a closed, NBD-dimerized conformation. By contrast, addition of 5 μM G247 shifts over 60% of particles to an open conformation with separated NBDs [1]. This demonstrates G247's ability to override nucleotide-driven closure.

Conformation vs AMP-PNP
Head-to-head
>60% open at 5 µM G247 vs ~100% closed with AMP-PNP
Overrides nucleotide-driven closure
Cryo-EM particle classification
MsbA conformational dynamics ATPase inhibition cryo-EM

Cellular MsbA ATPase Inhibition

In a reporter gene cell-based assay using C2C12 cells, G247 inhibited MsbA ATPase activity with an IC50 of 13 nM [1]. This cellular potency underscores its effectiveness in a mammalian cell context, relevant for target validation studies.

Cellular ATPase IC50
Class-level
13 nM (C2C12 reporter assay)
Supports cellular MsbA inhibition studies
Class-level inference, no direct comparator
MsbA ATPase inhibition IC50 antibacterial

Membrane Stacking Phenocopies MsbA Depletion in E. coli

Treatment of wild-type uropathogenic E. coli with G247 leads to membrane stacking and cellular enlargement, as visualized by thin-section electron microscopy [1]. This phenotype is identical to that observed upon genetic depletion of MsbA, confirming on-target antibacterial activity mediated by LPS transport blockade [1].

Phenocopies MsbA depletion
Head-to-head
Membrane stacking & cell enlargement in E. coli
Confirms on-target LPS transport blockade
UPEC CFT073, thin-section EM
MsbA LPS transport bacterial membrane phenotypic screening

Low Resistance Frequency in E. coli

The frequency of resistance development to G247 in wild-type E. coli was determined to be 3.9 × 10⁻⁹ [1]. This low resistance frequency suggests a high barrier to mutational escape, a desirable property for an antibacterial target validation tool and potential lead compound.

Resistance frequency
Reported
3.9 × 10⁻⁹ in E. coli
High barrier to mutational escape
MG1655 ΔtolC, long-term studies
MsbA antibiotic resistance resistance frequency drug discovery

Cryo-EM Structure of the MsbA-Inhibitor Complex

A high-resolution cryo-EM structure of E. coli MsbA bound to G247 is available (PDB ID: 7MEW), revealing the compound's binding site in the TMD and the resulting C2-symmetric open conformation [1]. This structural information enables structure-based design of next-generation MsbA inhibitors and mechanistic interpretation of functional data.

Cryo-EM structure
Context-dependent
PDB 7MEW, 2.9 Å resolution
Structure-guided design resource
E. coli MsbA–G247 complex
MsbA cryo-EM structural biology drug design

G247: Optimal Research Applications


ABC Transporter Conformational Cycling Studies

Employ G247 to trap MsbA in an open, inward-facing state with increased NBD separation. The ~13 Å increase in inter-NBD distance [1] and the >60% shift to an open conformation at 5 μM [2] make G247 ideal for cryo-EM and smFRET experiments requiring a defined, stable conformation.

MsbA ATPase Inhibition vs Stimulation

Use G247 as a selective ATPase inhibitor control in assays where TBT1 would stimulate activity. The opposite allosteric effects—G247 inhibits, TBT1 stimulates—allow clear dissection of ATP hydrolysis versus transport coupling [1]. This is critical for validating the functional consequences of NBD dimerization.

LPS Transport Target Validation in Gram-Negative Bacteria

Apply G247 in E. coli or other Gram-negative models to induce membrane stacking and cell enlargement, phenocopying genetic MsbA depletion [1]. The low resistance frequency of 3.9 × 10⁻⁹ [2] ensures sustained target engagement in long-term studies without rapid mutational escape.

Structure-Guided Antibiotic Design

Leverage the publicly available cryo-EM structure of the G247–MsbA complex (PDB 7MEW) [1] for virtual screening and rational design of next-generation inhibitors with improved binding affinity or altered allosteric properties.

Application
Selection Property
Validation Focus
ABC transporter conformational cycling studies
Open-state stabilization (NBD separation)
Cryo-EM, smFRET conformation analysis
MsbA ATPase inhibition vs stimulation assays
ATPase inhibitor control
ATP hydrolysis vs transport coupling assay
LPS transport target validation in Gram-negative bacteria
Phenotypic match to MsbA depletion
Membrane stacking and resistance monitoring
Structure-guided antibiotic design
Available co-crystal structure
Virtual screening and rational optimization
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